molecular formula C11H9N3O B3023503 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile CAS No. 7455-91-6

3-(4-oxoquinazolin-3(4H)-yl)propanenitrile

Cat. No. B3023503
CAS RN: 7455-91-6
M. Wt: 199.21 g/mol
InChI Key: PPNCDUJYUDSEKY-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)propanenitrile is a chemical compound that belongs to the quinazolinone family, characterized by a fused bicyclic structure consisting of a benzene ring joined to a pyrimidine ring. The compound features a nitrile group attached to a quinazolinone core, which is a versatile intermediate for the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through different methods. For instance, the synthesis of 4,5-dihydrooxazolo[5,4-c]isoquinolines, which are structurally related to quinazolinones, has been reported using a TfOH-promoted formal [3 + 2] cycloaddition of 4-diazoisoquinolin-3-ones and nitriles . This method features simple operation, metal-free and mild reaction conditions, and a broad substrate scope, which could potentially be applied to the synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a 4-oxoquinazolin-3(4H)-yl moiety. This core structure is pivotal in the biological activity of these compounds. The stereochemistry of related compounds, such as 1,3,2-oxazaphosphorino[4,3-a]isoquinolines, indicates that the substituents and the configuration at specific positions can influence the overall molecular conformation .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions due to the presence of reactive sites in their structure. For example, the nitrile ylide derived from benzonitrilio-2-propanide can participate in 1,3-dipolar cycloadditions with quinones to form spirocyclic oxazolines . This reactivity could be extrapolated to the synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile, where the nitrile group could engage in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has been achieved under ultrasound irradiation, which suggests that 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile could also be synthesized using such green chemistry approaches . The synthesized quinazolinone derivatives exhibit potent biological activities, such as tyrosinase inhibition, which is indicative of the potential applications of 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile in medicinal chemistry .

properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-6-3-7-14-8-13-10-5-2-1-4-9(10)11(14)15/h1-2,4-5,8H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNCDUJYUDSEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399164
Record name 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxoquinazolin-3(4H)-yl)propanenitrile

CAS RN

7455-91-6
Record name 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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